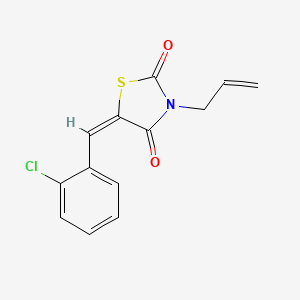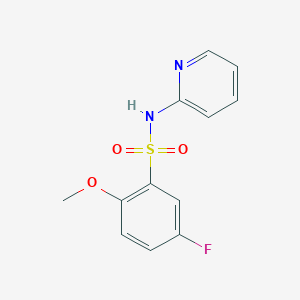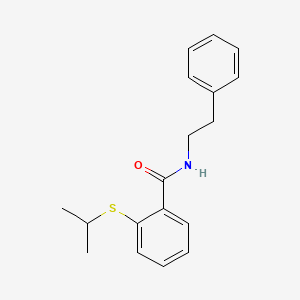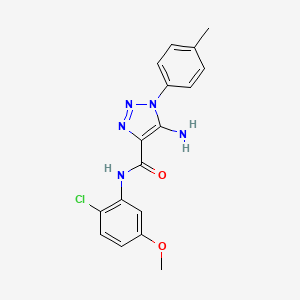
3-allyl-5-(2-chlorobenzylidene)-1,3-thiazolidine-2,4-dione
Übersicht
Beschreibung
3-allyl-5-(2-chlorobenzylidene)-1,3-thiazolidine-2,4-dione, also known as CTBT, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CTBT is a thiazolidinedione derivative that has been synthesized through various methods and has been found to exhibit a wide range of biological activities.
Wirkmechanismus
The mechanism of action of 3-allyl-5-(2-chlorobenzylidene)-1,3-thiazolidine-2,4-dione is not fully understood, but studies have suggested that it may act through various pathways. 3-allyl-5-(2-chlorobenzylidene)-1,3-thiazolidine-2,4-dione has been found to inhibit the activity of enzymes involved in cancer cell growth, such as topoisomerase and DNA polymerase. 3-allyl-5-(2-chlorobenzylidene)-1,3-thiazolidine-2,4-dione has also been found to inhibit the production of inflammatory cytokines by inhibiting the activity of nuclear factor kappa B (NF-κB). In addition, 3-allyl-5-(2-chlorobenzylidene)-1,3-thiazolidine-2,4-dione has been found to activate the peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a role in glucose metabolism and insulin sensitivity.
Biochemical and Physiological Effects:
3-allyl-5-(2-chlorobenzylidene)-1,3-thiazolidine-2,4-dione has been found to exhibit various biochemical and physiological effects. Studies have shown that 3-allyl-5-(2-chlorobenzylidene)-1,3-thiazolidine-2,4-dione can induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, improve insulin sensitivity, and reduce blood glucose levels. 3-allyl-5-(2-chlorobenzylidene)-1,3-thiazolidine-2,4-dione has also been found to exhibit anticonvulsant activity by reducing the activity of voltage-gated sodium channels in neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-allyl-5-(2-chlorobenzylidene)-1,3-thiazolidine-2,4-dione is its potential as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and epilepsy. 3-allyl-5-(2-chlorobenzylidene)-1,3-thiazolidine-2,4-dione is also relatively easy to synthesize and has been found to exhibit low toxicity in animal studies. However, one limitation of 3-allyl-5-(2-chlorobenzylidene)-1,3-thiazolidine-2,4-dione is its poor solubility in water, which may limit its bioavailability and effectiveness as a drug.
Zukünftige Richtungen
There are several future directions for the research on 3-allyl-5-(2-chlorobenzylidene)-1,3-thiazolidine-2,4-dione. One area of research is the development of novel 3-allyl-5-(2-chlorobenzylidene)-1,3-thiazolidine-2,4-dione derivatives with improved solubility and bioavailability. Another area of research is the investigation of the mechanism of action of 3-allyl-5-(2-chlorobenzylidene)-1,3-thiazolidine-2,4-dione and its derivatives. Further studies are also needed to determine the safety and efficacy of 3-allyl-5-(2-chlorobenzylidene)-1,3-thiazolidine-2,4-dione in human clinical trials. Additionally, the potential of 3-allyl-5-(2-chlorobenzylidene)-1,3-thiazolidine-2,4-dione as a drug candidate for the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease, should be explored.
Wissenschaftliche Forschungsanwendungen
3-allyl-5-(2-chlorobenzylidene)-1,3-thiazolidine-2,4-dione has been found to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, antidiabetic, and anticonvulsant activities. Studies have shown that 3-allyl-5-(2-chlorobenzylidene)-1,3-thiazolidine-2,4-dione has the potential to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and liver cancer cells. 3-allyl-5-(2-chlorobenzylidene)-1,3-thiazolidine-2,4-dione has also been found to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines. In addition, 3-allyl-5-(2-chlorobenzylidene)-1,3-thiazolidine-2,4-dione has been found to reduce blood glucose levels and improve insulin sensitivity, making it a potential therapeutic agent for the treatment of diabetes. 3-allyl-5-(2-chlorobenzylidene)-1,3-thiazolidine-2,4-dione has also been found to exhibit anticonvulsant activity, making it a potential drug candidate for the treatment of epilepsy.
Eigenschaften
IUPAC Name |
(5E)-5-[(2-chlorophenyl)methylidene]-3-prop-2-enyl-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2S/c1-2-7-15-12(16)11(18-13(15)17)8-9-5-3-4-6-10(9)14/h2-6,8H,1,7H2/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVLHNOPWEIZNPQ-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C(=CC2=CC=CC=C2Cl)SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C(=O)/C(=C\C2=CC=CC=C2Cl)/SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-(2-chlorobenzylidene)-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(4-methoxy-2-methylphenyl){1-[(2-methoxy-3-pyridinyl)carbonyl]-3-piperidinyl}methanone](/img/structure/B4674887.png)
![5-methyl-N'-(3-{[3-(trifluoromethyl)benzyl]oxy}benzylidene)-3-thiophenecarbohydrazide](/img/structure/B4674889.png)
![N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-N'-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}thiourea](/img/structure/B4674893.png)
![N-(4-methylphenyl)-2-{[5-(2-thienyl)-3-isoxazolyl]methoxy}acetamide](/img/structure/B4674898.png)
![5-chloro-2-[2-(4-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B4674903.png)
![2-{[4-methyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4674907.png)

![2-{[3-(4-methylphenoxy)propyl]thio}-4,5-dihydro-1H-imidazole hydrobromide](/img/structure/B4674920.png)
![3-{[4-(4-nitrobenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B4674925.png)

![2-{[4-benzyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B4674932.png)

